4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid
Description
This compound features a but-2-enoic acid backbone with a 4-oxo group and a piperazine moiety substituted at the N-1 position with a 3-(trifluoromethyl)benzenesulfonyl group. The trifluoromethyl substituent improves metabolic stability and lipophilicity, making this compound relevant for pharmaceutical research, particularly in enzyme inhibition or receptor modulation (inferred from structural analogs in ).
Properties
CAS No. |
743445-13-8 |
|---|---|
Molecular Formula |
C15H15F3N2O5S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-oxo-4-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]but-2-enoic acid |
InChI |
InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-2-1-3-12(10-11)26(24,25)20-8-6-19(7-9-20)13(21)4-5-14(22)23/h1-5,10H,6-9H2,(H,22,23) |
InChI Key |
SZOQVGKNFUSKET-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid, also known as a derivative of piperazine with significant biological implications, has garnered attention due to its potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a trifluoromethyl group, and a butenoic acid moiety. The molecular formula is with a molecular weight of approximately 405.30 g/mol. Its structure contributes to its biological activity, particularly in enzyme inhibition.
Enzyme Inhibition
One of the primary areas of interest regarding this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes. The compound has shown promising results in vitro, with an IC50 value of 18 nM, indicating high potency against DPP-IV compared to other proline-selective peptidases .
Antidiabetic Potential
In preclinical studies, the compound exhibited significant oral bioavailability and efficacy in animal models for type 2 diabetes. The phosphate salt form of the compound was selected for further development due to its favorable pharmacokinetic properties .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition of DPP-IV. By blocking this enzyme, the compound enhances incretin levels, leading to improved insulin secretion and glucose homeostasis.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound is harmful if ingested, with potential for skin irritation. Careful handling and formulation are necessary during development .
Comparison with Similar Compounds
Structural Features
The table below compares structural features of the target compound with key analogs:
Key Observations :
- The sulfonyl group in the target compound increases polarity and acidity compared to the phenyl or phenoxy groups in analogs .
- The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature absent in the phenyl-substituted analog .
- The α,β-unsaturated ketone in the target and phenyl-substituted analog may confer reactivity toward nucleophiles (e.g., in Michael addition reactions), unlike the saturated ketone in .
Physicochemical Properties
Predicted or experimental data for select parameters:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
